molecular formula C19H23ClN2 B5727040 1-(4-chlorobenzyl)-4-(2,5-dimethylphenyl)piperazine

1-(4-chlorobenzyl)-4-(2,5-dimethylphenyl)piperazine

Cat. No. B5727040
M. Wt: 314.9 g/mol
InChI Key: CLUALNYYEWXCEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-chlorobenzyl)-4-(2,5-dimethylphenyl)piperazine, also known as TFMPP, is a psychoactive drug that belongs to the piperazine family. TFMPP has gained popularity in the recreational drug market due to its ability to produce mild hallucinogenic effects. However, TFMPP has also shown potential in scientific research, particularly in the field of neuroscience.

Mechanism of Action

1-(4-chlorobenzyl)-4-(2,5-dimethylphenyl)piperazine acts as an agonist for the 5-HT2A and 5-HT2C receptors, which are G protein-coupled receptors that are primarily located in the central nervous system. Activation of these receptors leads to an increase in the release of neurotransmitters such as dopamine, norepinephrine, and serotonin, which are involved in regulating mood, perception, and cognition.
Biochemical and Physiological Effects:
This compound has been shown to produce mild hallucinogenic effects, such as altered perception, visual distortions, and enhanced mood. However, this compound also has potential side effects, including nausea, vomiting, and anxiety. This compound has been shown to have a relatively low toxicity profile, but its long-term effects on the brain and body are still unknown.

Advantages and Limitations for Lab Experiments

1-(4-chlorobenzyl)-4-(2,5-dimethylphenyl)piperazine has several advantages for lab experiments, including its ability to selectively target serotonin receptors and produce mild hallucinogenic effects. However, this compound also has several limitations, including its potential side effects and its limited availability.

Future Directions

There are several future directions for 1-(4-chlorobenzyl)-4-(2,5-dimethylphenyl)piperazine research, including its potential use in the treatment of anxiety disorders and drug addiction. This compound may also be used to study the role of serotonin receptors in other psychiatric disorders, such as depression and schizophrenia. Furthermore, this compound may be used to develop new drugs that selectively target serotonin receptors and have fewer side effects than current medications.

Synthesis Methods

1-(4-chlorobenzyl)-4-(2,5-dimethylphenyl)piperazine can be synthesized through a multi-step process involving the reaction of 1-(4-chlorobenzyl)piperazine with 2,5-dimethylphenylacetonitrile followed by hydrolysis and reduction. The resulting product is purified through recrystallization to obtain this compound in its pure form.

Scientific Research Applications

1-(4-chlorobenzyl)-4-(2,5-dimethylphenyl)piperazine has been used in scientific research to study the effects of serotonin receptors in the brain. Specifically, this compound acts as an agonist for the 5-HT2A and 5-HT2C receptors, which are involved in regulating mood, perception, and cognition. This compound has also been used to study the role of serotonin receptors in drug addiction and anxiety disorders.

properties

IUPAC Name

1-[(4-chlorophenyl)methyl]-4-(2,5-dimethylphenyl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23ClN2/c1-15-3-4-16(2)19(13-15)22-11-9-21(10-12-22)14-17-5-7-18(20)8-6-17/h3-8,13H,9-12,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLUALNYYEWXCEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)N2CCN(CC2)CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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